molecular formula C11H19NO6 B590542 (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid CAS No. 910548-26-4

(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid

Cat. No.: B590542
CAS No.: 910548-26-4
M. Wt: 261.274
InChI Key: FATXSXNMPLAJCZ-SVRRBLITSA-N
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Description

(3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO6 and its molecular weight is 261.274. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chiroptical Properties

The synthesis and study of chiral methylpropargyl ester monomers incorporating amino acid moieties have been explored, including derivatives related to (3R)-N-(tert-Butyloxycarbonyl)-3-methyl-L-glutamic Acid. These monomers were polymerized to yield polymers with significant molecular weights, displaying solubility in various organic solvents and forming one-handed helical structures in solution. This research illustrates the potential of amino acid-derived monomers in creating structurally complex polymers with unique chiral properties (Qu, Sanda, & Masuda, 2009).

Concise Synthesis of (2R,4R)-Monatin

(2R,4R)-Monatin, a sweet amino acid derivative, has been synthesized efficiently using a precursor related to this compound. This synthesis route highlights the utility of glutamic acid derivatives in producing compounds of interest with high optical purity, demonstrating the relevance of such derivatives in synthetic organic chemistry (Amino, 2016).

Stereoselective Synthesis of Key Intermediates

The stereoselective synthesis of key intermediates for the production of 1,2-oxidized furofuran lignan from L-glutamic acid, utilizing strategies that may involve derivatives akin to this compound, showcases the versatility of amino acid derivatives in synthesizing optically active compounds for further applications in medicinal chemistry (Yamauchi, Yamamoto, & Kinoshita, 2000).

Enantiopure Non-Natural Alpha-Amino Acids Synthesis

A general methodology for synthesizing enantiopure non-natural alpha-amino acids, using key intermediates derived from L-glutamic acid, underlines the role of this compound related compounds in developing novel amino acids. This approach enables the production of a variety of alpha-amino acids, expanding the toolbox available for peptide and protein engineering (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

Properties

IUPAC Name

(2S,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-6(5-7(13)14)8(9(15)16)12-10(17)18-11(2,3)4/h6,8H,5H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATXSXNMPLAJCZ-SVRRBLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)O)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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